molecular formula C12H12F3IO B13174732 (2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

Cat. No.: B13174732
M. Wt: 356.12 g/mol
InChI Key: RJVSWVCYABMCSU-ONGXEEELSA-N
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Description

(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane is a synthetic organic compound characterized by the presence of an iodomethyl group and a trifluoromethyl-substituted phenyl group attached to an oxolane ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a suitable oxolane derivative and reagents for introducing the iodomethyl and trifluoromethyl groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperatures to ensure the desired stereochemistry and yield.

    Purification: The final product is purified using techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the oxolane ring.

    Coupling Reactions: The trifluoromethyl-substituted phenyl group can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alkoxides may be used.

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodomethyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane: Similar structure with a bromomethyl group instead of an iodomethyl group.

    (2S,4R)-2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]oxolane: Similar structure with a chloromethyl group instead of an iodomethyl group.

Uniqueness

The presence of the iodomethyl group in (2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane may confer unique reactivity and properties compared to its bromomethyl and chloromethyl analogs. The trifluoromethyl-substituted phenyl group also contributes to its distinct chemical behavior.

Properties

Molecular Formula

C12H12F3IO

Molecular Weight

356.12 g/mol

IUPAC Name

(2S,4R)-2-(iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

InChI

InChI=1S/C12H12F3IO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7H2/t9-,11-/m0/s1

InChI Key

RJVSWVCYABMCSU-ONGXEEELSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]1CI)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(COC1CI)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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